molecular formula C12H19N3S B103253 1-Adamantanecarbaldehyde thiosemicarbazone CAS No. 15502-76-8

1-Adamantanecarbaldehyde thiosemicarbazone

Cat. No. B103253
CAS RN: 15502-76-8
M. Wt: 237.37 g/mol
InChI Key: WZZCIXIXWOZLHW-UHFFFAOYSA-N
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Description

1-Adamantanecarbaldehyde thiosemicarbazone (ACT) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiosemicarbazone derivative of 1-adamantanecarbaldehyde, which is a cyclic hydrocarbon with a unique structure. The synthesis of ACT has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated.

Scientific Research Applications

1-Adamantanecarbaldehyde thiosemicarbazone has been studied for its potential applications in scientific research. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. The compound has been tested against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been tested against a number of viruses, including HIV, herpes simplex virus, and influenza virus. It has been found to inhibit viral replication and reduce viral load. In addition, this compound has been shown to have antibacterial and antifungal activities.

Mechanism of Action

The mechanism of action of 1-Adamantanecarbaldehyde thiosemicarbazone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition may lead to cell cycle arrest and apoptosis in cancer cells. In addition, this compound may inhibit viral replication by interfering with the viral life cycle.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. The compound has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, this compound has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

1-Adamantanecarbaldehyde thiosemicarbazone has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is soluble in water and organic solvents. It has been extensively studied for its potential applications in scientific research, and its mechanism of action and biochemical and physiological effects have been well characterized. However, there are also limitations to the use of this compound in lab experiments. The compound may exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 1-Adamantanecarbaldehyde thiosemicarbazone. One area of research could focus on the development of more potent and selective analogs of this compound. Another area of research could investigate the use of this compound in combination with other chemotherapeutic agents to enhance its antitumor activity. In addition, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the potential use of this compound as a therapeutic agent for viral infections could be explored.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits antitumor, antiviral, and antimicrobial activities and has been found to induce cell cycle arrest and apoptosis in cancer cells. The synthesis of this compound is well characterized, and its mechanism of action and biochemical and physiological effects have been investigated. Despite some limitations, this compound has several advantages for use in lab experiments. Future research on this compound could focus on the development of more potent and selective analogs, the use of this compound in combination with other chemotherapeutic agents, and the elucidation of its mechanism of action and molecular targets.

Synthesis Methods

The synthesis of 1-Adamantanecarbaldehyde thiosemicarbazone can be achieved by reacting 1-adamantanecarbaldehyde with thiosemicarbazide. The reaction proceeds in the presence of a catalyst, such as hydrochloric acid or acetic acid. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

CAS RN

15502-76-8

Molecular Formula

C12H19N3S

Molecular Weight

237.37 g/mol

IUPAC Name

(1-adamantylmethylideneamino)thiourea

InChI

InChI=1S/C12H19N3S/c13-11(16)15-14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H3,13,15,16)

InChI Key

WZZCIXIXWOZLHW-UHFFFAOYSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)/C=N\NC(=S)N

SMILES

C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N

synonyms

1-Adamantanecarbaldehydethiosemicarbazone

Origin of Product

United States

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